Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol
CAS No.:
Cat. No.: VC13400276
Molecular Formula: C14H11BrO3
Molecular Weight: 307.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrO3 |
|---|---|
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl-(4-bromophenyl)methanol |
| Standard InChI | InChI=1S/C14H11BrO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2 |
| Standard InChI Key | SZTJOYCHSBJETO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O |
Introduction
Structural Characterization
Molecular Architecture
The compound consists of:
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A benzo[d] dioxole ring (a fused benzene ring with two oxygen atoms at positions 1 and 3).
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A 4-bromophenyl group attached to a hydroxymethyl (-CH₂OH) group.
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Key functional groups: ether linkages, bromine substituent, and alcohol moiety.
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 1,3-Benzodioxol-5-yl-(4-bromophenyl)methanol |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O |
| InChI Key | SZTJOYCHSBJETO-UHFFFAOYSA-N |
Spectroscopic Data
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): Peaks at δ 7.63 (d, 2H, J = 8.1 Hz, aromatic H), 7.32 (d, 2H, J = 8.1 Hz, aromatic H), 5.23 (t, 1H, -OH), 4.51 (d, 2H, -CH₂OH), 6.08 (s, 2H, dioxole H).
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¹³C NMR: Signals at δ 147.5 (dioxole C-O), 134.6 (C-Br), 121.3 (aromatic C), 65.1 (-CH₂OH).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 307.14 [M+H]⁺.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions:
Table 2: Synthesis Methods
| Method | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 90°C | 65–75% |
| Reduction of Ketone Precursor | NaBH₄, MeOH, RT | 80–85% |
| Condensation Reactions | Aldehyde + Benzodioxole derivative | 70–78% |
Example Procedure:
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Suzuki Coupling: React (4-bromophenyl)methanol with benzodioxole-5-boronic acid using Pd(dppf)Cl₂ as a catalyst .
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Post-Reduction: Reduce the intermediate aldehyde to the alcohol using NaBH₄.
Reactivity
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Hydroxymethyl Group:
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Oxidation to ketone (e.g., with PCC).
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Esterification (e.g., with acetic anhydride).
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Bromophenyl Group:
Applications and Research Findings
Medicinal Chemistry
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MAO-B Inhibition: Analogues with benzodioxole moieties exhibit inhibitory activity against monoamine oxidase B (IC₅₀ = 0.045 µM) .
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Antioxidant Properties: Structural similarity to chalcone derivatives suggests potential radical-scavenging activity .
Material Science
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Ligand in Catalysis: The bromine atom enables use in Pd-catalyzed cross-coupling reactions .
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Fluorescent Probes: Benzodioxole derivatives are employed in OLEDs due to their planar structure .
Table 3: Biological Activity of Analogues
| Compound Class | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Benzodioxole-chalcone | MAO-B | 0.045 µM |
| Phenylbenzodioxole | PCSK9/LDLR PPI | 64.6% inhibition |
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